4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with a dichlorobenzoyl group and a dimethylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of pyrrole: The 2,3-dichlorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (NEt3) to form the intermediate 2,3-dichlorobenzoyl-pyrrole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or thioesters.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding or ionic interactions . These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,3-dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.
4-(2,3-dichlorobenzoyl)morpholine:
2-(3,4-dichlorobenzoyl)benzoic acid:
Uniqueness
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring, a dichlorobenzoyl group, and a dimethylaminopropyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-22(2)8-4-7-20-17(24)14-9-11(10-21-14)16(23)12-5-3-6-13(18)15(12)19/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMLNEMTPXXWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.